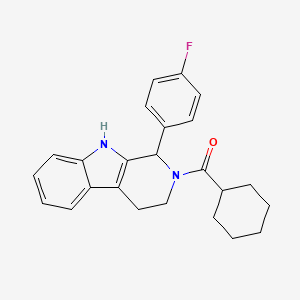
2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as CTB or cyclothiazomycin B, is a naturally occurring beta-carboline alkaloid. This compound has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood. However, studies have suggested that 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline inhibits the activity of topoisomerase I by binding to the enzyme and preventing it from carrying out its normal function. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been found to exhibit antifungal and antibacterial activities by inhibiting the growth of various fungal and bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for further research as a potential anticancer agent. However, one limitation of using 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its limited availability. 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a naturally occurring compound that can only be isolated in small quantities from the culture broth of Streptomyces sp. MJ635-ECF001.
Orientations Futures
There are several future directions for the research on 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One direction is to further investigate the mechanism of action of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in inhibiting the activity of topoisomerase I. Another direction is to explore the potential of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline as a combination therapy with other anticancer agents. Additionally, further research is needed to determine the toxicity and safety of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in vivo. Finally, the synthesis of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline and its analogs should be optimized to increase the yield and availability of this promising compound.
Conclusion:
In conclusion, 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a naturally occurring beta-carboline alkaloid that exhibits various biological activities, including antitumor, antifungal, and antibacterial properties. 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has shown promising results as a potential anticancer agent by inhibiting the growth of various cancer cell lines. The mechanism of action of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but studies have suggested that it inhibits the activity of topoisomerase I. Further research is needed to explore the potential of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline as a combination therapy with other anticancer agents and to optimize its synthesis for increased availability.
Méthodes De Synthèse
2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a naturally occurring compound that can be isolated from the culture broth of Streptomyces sp. MJ635-ECF001. The synthesis of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been achieved through chemical modification of the naturally occurring beta-carboline alkaloids. Specifically, 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized by reacting 4-fluoroaniline with cyclohexanone to form 4-fluorophenylcyclohexanone, which is then reacted with tryptamine to form 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline.
Applications De Recherche Scientifique
2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties. In particular, 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has shown promising results as a potential anticancer agent. Studies have shown that 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been found to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and cell division.
Propriétés
IUPAC Name |
cyclohexyl-[1-(4-fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O/c25-18-12-10-16(11-13-18)23-22-20(19-8-4-5-9-21(19)26-22)14-15-27(23)24(28)17-6-2-1-3-7-17/h4-5,8-13,17,23,26H,1-3,6-7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIUWORDMXIOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC3=C(C2C4=CC=C(C=C4)F)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B6128548.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(tetrahydro-3-furanyl)-1H-pyrazole-3-carboxamide](/img/structure/B6128555.png)
![N-(3-acetylphenyl)-2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6128560.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6128562.png)
![2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine](/img/structure/B6128564.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6128565.png)
![N-[1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-2-(1-piperidinyl)acetamide dihydrochloride](/img/structure/B6128568.png)
![6-isopropyl-3-methyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6128573.png)

![2-(dimethylamino)-7-[2-(1H-imidazol-2-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6128597.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B6128615.png)
![2-{methyl[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amino}-1-phenylethanol](/img/structure/B6128626.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6128628.png)